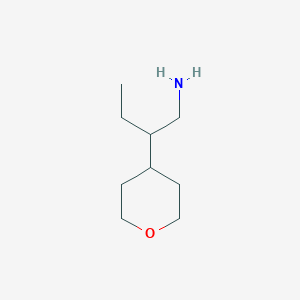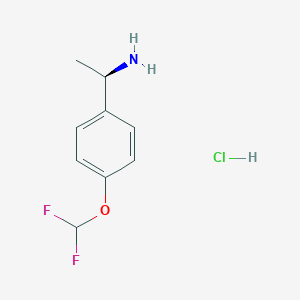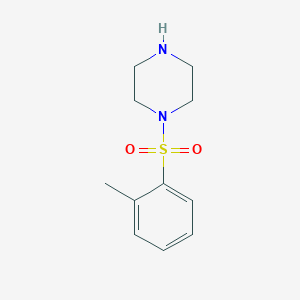
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile
Vue d'ensemble
Description
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile, also known as HOPA or HOPN, is a chemical compound with potential applications in scientific research. It belongs to the family of acrylonitrile derivatives and is known for its unique properties that make it suitable for various research purposes.
Mécanisme D'action
The mechanism of action of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile is not fully understood. However, it has been proposed that 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile may interfere with the replication of viral RNA.
Biochemical and Physiological Effects:
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor. Moreover, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties are well characterized. 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile is also stable under normal laboratory conditions and can be stored for extended periods. However, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for experimentation. Moreover, the mechanism of action of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile is not fully understood, which limits its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile. One potential direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent derivatives. Moreover, the use of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile as a tool compound for studying the activity of certain enzymes and pathways could also be explored. Overall, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has great potential for scientific research and could lead to the development of new drugs and therapies in the future.
Applications De Recherche Scientifique
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
(Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-5-7-14(8-6-12)15(11-17)9-13-3-2-4-16(10-13)18(19)20/h2-10H,1H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJARSYRNWSUPJ-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile | |
CAS RN |
86710-08-9 | |
| Record name | 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC201980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-(HYDROXY(OXIDO)AMINO)PHENYL)-2-(4-METHYLPHENYL)ACRYLONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS95V26VB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Diethylamino)propyl][(4-methoxyphenyl)methyl]methylamine](/img/structure/B1660909.png)




![5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1660915.png)






![N-[(E)-thiophen-2-ylmethylideneamino]quinolin-2-amine](/img/structure/B1660928.png)